3-(Ethylsulfanyl)imidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylsulfanylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSIWEZKUKTRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504300 | |
| Record name | 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76266-04-1 | |
| Record name | 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Ethylsulfanyl Imidazo 1,5 a Pyridine
Reactivity of the Imidazo[1,5-a]pyridine (B1214698) Ring System
The imidazo[1,5-a]pyridine scaffold is an aromatic system with a non-uniform electron distribution. The five-membered imidazole (B134444) ring possesses a higher electron density compared to the six-membered pyridine (B92270) ring, making it the primary site for electrophilic substitution. Conversely, the electron-deficient character of the pyridine ring, stemming from the electronegative nitrogen atom, makes it the target for nucleophilic attack.
Electrophilic aromatic substitution (EAS) on the imidazo[1,5-a]pyridine ring system is predicted to occur preferentially on the electron-rich imidazole moiety. In the analogous and extensively studied imidazo[1,2-a]pyridine (B132010) system, the C3 position is the most nucleophilic and readily undergoes electrophilic attack, such as halogenation and Friedel-Crafts-type reactions. For 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine, the C3 position is already substituted. Therefore, electrophilic attack is anticipated to occur at the next most activated position within the imidazole ring, which is C1.
Common electrophilic substitution reactions applicable to such electron-rich heterocyclic systems include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Nitration: Substitution with a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid, although the harsh acidic conditions can lead to protonation and deactivation of the pyridine ring.
Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a mild method to introduce a formyl group (-CHO) onto electron-rich aromatic rings and is expected to be effective at the C1 position. researchgate.netrsc.org
Substitution on the pyridine portion of the ring system is significantly more challenging due to its electron-deficient nature and requires harsh conditions, often resulting in low yields.
The pyridine ring's electron deficiency makes it susceptible to nucleophilic attack. This reactivity is enhanced if a good leaving group is present on the pyridine ring or if the ring is quaternized to form a pyridinium (B92312) salt. While the parent this compound lacks a suitable leaving group, derivatives containing halogens on the pyridine ring (e.g., at C5, C6, C7, or C8) would be expected to undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alkoxides, or thiolates.
Furthermore, the pyridine nitrogen can be alkylated to form a positively charged imidazo[1,5-a]pyridinium salt. This activation dramatically increases the electrophilicity of the pyridine ring, making it vulnerable to attack by nucleophiles, which can lead to ring-opening reactions (e.g., Zincke reaction) or the formation of dihydropyridine (B1217469) adducts. researchgate.netacs.org
The imidazo[1,5-a]pyridine ring system can undergo both oxidation and reduction under specific conditions.
Oxidation: The pyridine nitrogen atom (N4) is susceptible to oxidation, typically by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. However, care must be taken to control the reaction conditions to avoid simultaneous oxidation of the ethylsulfanyl group.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C) or with dissolving metal reductions. These reactions typically lead to the formation of tetrahydroimidazo[1,5-a]pyridine derivatives, disrupting the aromaticity of the six-membered ring while leaving the imidazole ring intact. Reduction of the corresponding pyridinium salts with reducing agents like sodium borohydride (B1222165) (NaBH₄) can yield dihydropyridine structures. researchgate.net
Transformations Involving the Ethylsulfanyl Group at Position 3
The ethylsulfanyl group (-S-CH₂CH₃) at the C3 position is a key functional handle that allows for a range of chemical transformations centered on the sulfur atom.
The sulfur atom in the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations increase the oxidation state of the sulfur and significantly alter the electronic and steric properties of the substituent. The oxidation can typically be controlled to yield either the sulfoxide or the sulfone by careful selection of the oxidizing agent and reaction conditions. jchemrev.com
To Sulfoxide: Selective oxidation to 3-(ethylsulfinyl)imidazo[1,5-a]pyridine can be achieved using one equivalent of a mild oxidizing agent.
To Sulfone: Further oxidation to 3-(ethylsulfonyl)imidazo[1,5-a]pyridine requires stronger oxidizing conditions or an excess of the oxidizing agent. researchgate.net
The resulting sulfoxides are chiral, and the sulfones are potent electron-withdrawing groups, which can influence the reactivity of the imidazo[1,5-a]pyridine ring.
| Transformation | Product | Typical Reagents and Conditions | Selectivity |
|---|---|---|---|
| Sulfide to Sulfoxide | 3-(Ethylsulfinyl)imidazo[1,5-a]pyridine | 1. Hydrogen Peroxide (H₂O₂) in acetic acid, room temp. nih.gov 2. Sodium periodate (B1199274) (NaIO₄), aq. methanol, 0°C to rt. 3. m-CPBA (1 equiv.), CH₂Cl₂, 0°C. | High for sulfoxide with controlled stoichiometry. Over-oxidation to sulfone is a potential side reaction. |
| Sulfide to Sulfone | 3-(Ethylsulfonyl)imidazo[1,5-a]pyridine | 1. m-CPBA (>2 equiv.), CH₂Cl₂, reflux. 2. Potassium permanganate (B83412) (KMnO₄), acetic acid. 3. Oxone® (KHSO₅·KHSO₄·K₂SO₄), aq. methanol, room temp. organic-chemistry.org | Generally proceeds in high yield with sufficient oxidant. |
The lone pair of electrons on the sulfur atom of the ethylsulfanyl group makes it nucleophilic. It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This reaction introduces a positive charge on the sulfur atom and attaches a new alkyl or aryl group.
S-Alkylation: Reaction with an alkylating agent like iodomethane (B122720) (CH₃I) or benzyl (B1604629) bromide would yield a trialkylsulfonium salt, specifically an S-ethyl-S-methylimidazo[1,5-a]pyridin-3-yl)sulfonium iodide or the corresponding S-benzyl derivative. These sulfonium salts can be useful intermediates themselves, for example, in ylide formation or as leaving groups in substitution reactions.
| Reaction | Product Type | Typical Reagents | Conditions |
|---|---|---|---|
| S-Alkylation | Trialkylsulfonium Salt | Alkyl Halides (e.g., CH₃I, BnBr) or Alkyl Triflates | In an inert solvent like acetone, acetonitrile (B52724), or dichloromethane (B109758) at room temperature or with gentle heating. |
Cleavage or Modification of the Ethylsulfanyl Moiety
The ethylsulfanyl group at the C3 position of the imidazo[1,5-a]pyridine core is a key functional handle that can be chemically modified or cleaved. Thioethers are known to participate in various reactions, including oxidation and C–S bond cleavage, which can be used to introduce new functional groups or alter the electronic properties of the molecule. acsgcipr.org
Oxidation: The sulfur atom of the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These transformations increase the polarity of the molecule and can modulate its biological activity. The oxidation is typically achieved using common oxidizing agents.
C–S Bond Cleavage (Desulfurization): The ethylsulfanyl group can be removed entirely through reductive desulfurization. This process converts the C–S bond to a C–H bond, yielding the parent 3-unsubstituted imidazo[1,5-a]pyridine scaffold. Such reactions are valuable for structure-activity relationship studies where the effect of the sulfur moiety is being investigated. Transition-metal-catalyzed reactions can also be employed for C-S bond formation and, in some cases, cleavage. acsgcipr.orgresearchgate.netrsc.org
The table below summarizes potential modifications of the ethylsulfanyl group, with conditions analogous to those used for other aryl thioethers.
| Transformation | Product | Typical Reagents and Conditions | Potential Outcome |
| Oxidation | 3-(Ethylsulfinyl)imidazo[1,5-a]pyridine | m-CPBA, H₂O₂, Oxone® | Increased polarity, hydrogen bond acceptor |
| Oxidation | 3-(Ethylsulfonyl)imidazo[1,5-a]pyridine | Excess m-CPBA, H₂O₂ with catalyst | Further increased polarity and oxidative stability |
| Desulfurization | Imidazo[1,5-a]pyridine | Raney Nickel (Ra-Ni), H₂ | Complete removal of the sulfur moiety |
Derivatization at Other Positions of the Imidazo[1,5-a]pyridine Core
Beyond modifications to the ethylsulfanyl group, the imidazo[1,5-a]pyridine nucleus itself offers several positions for derivatization. The reactivity of the core is influenced by the nitrogen bridgehead atom, which makes the five-membered imidazole ring electron-rich and the six-membered pyridine ring comparatively electron-deficient.
Functionalization of the Pyridine Ring
Electrophilic substitution on the imidazo[1,5-a]pyridine scaffold generally occurs on the pyridine ring, although the conditions can be harsh due to the ring's electron-deficient nature compared to benzene. nih.gov
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyridine ring can serve as a handle for further cross-coupling reactions. While direct halogenation of the parent imidazo[1,2-a]pyridine often targets the electron-rich C3 position, specific reagents and conditions can functionalize the pyridine ring. nih.govresearchgate.net For instance, N-halosuccinimides (NBS, NCS) under various conditions can introduce halogens at specific positions.
Nitration: Nitration of imidazo[1,5-a]pyridines has been shown to occur on the imidazole ring at the C1 position. rsc.orgrsc.org However, under forcing conditions or with specific directing groups, nitration of the pyridine moiety could potentially be achieved. Studies on the nitration of the parent imidazole have shown that mixtures of nitric and sulfuric acid can lead to dinitroimidazoles, indicating the possibility of functionalizing multiple sites under harsh conditions. icm.edu.pl
Modifications at the Imidazole Ring
The imidazole portion of the scaffold is electron-rich, with the C1 position being particularly susceptible to electrophilic attack and C-H functionalization, especially when the C3 position is already substituted.
C1-H Functionalization: The C1 position is the most nucleophilic carbon and a primary site for derivatization.
Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocycles and has been successfully applied to the C3 position of imidazo[1,2-a]pyridines. researchgate.netresearchgate.netnih.govnih.gov A similar reaction could be envisioned for the C1 position of a 3-substituted imidazo[1,5-a]pyridine.
Methylene (B1212753) Insertion: A metal-free approach has been developed for the C-H functionalization of the C1 position of imidazo[1,5-a]pyridines. Using formaldehyde (B43269) or other aldehydes, a methylene group can be inserted to bridge two imidazo[1,5-a]pyridine molecules, forming bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives. nih.govacs.org This reaction proceeds readily at room temperature and highlights the high reactivity of the C1 position. nih.govacs.org
Nitration: In imidazo[1,5-a]pyridines where the C3 position is substituted (e.g., with a methyl group), nitration with nitric acid-sulfuric acid occurs readily at the C1 position. rsc.orgrsc.org
The following table outlines representative C-H functionalization reactions applicable to the imidazo[1,5-a]pyridine core.
| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |
| C1 | Methylene Bridging | Formaldehyde, EtOH, rt | Bis(imidazo[1,5-a]pyridin-1-yl)methane | nih.govacs.org |
| C1 | Nitration | HNO₃/H₂SO₄ in Acetic Acid | 1-Nitro-imidazo[1,5-a]pyridine | rsc.orgrsc.org |
| Pyridine Ring | Halogenation | N-Halosuccinimide (NBS, NCS) | Halo-imidazo[1,5-a]pyridine | nih.govresearchgate.net |
Introduction of Carboxylic Acid Groups and Subsequent Derivatizations (e.g., esterification, amidation)
The introduction of a carboxylic acid group provides a versatile anchor for a wide range of subsequent derivatizations, including the formation of esters and amides, which are common functionalities in pharmaceuticals.
Synthesis of Carboxylic Acids: A novel and efficient method for preparing imidazo[1,5-a]pyridine-1-carboxylic acids has been reported. thieme-connect.com The synthesis involves the reaction of 2-(aminomethyl)pyridine with an acyl chloride, followed by a one-pot cyclization and acylation with trifluoroacetic anhydride (B1165640) (TFAA). The resulting trifluoromethyl ketone intermediate undergoes haloform cleavage to yield the desired carboxylic acid in high yield. thieme-connect.com This strategy provides a direct route to C1-carboxylated imidazo[1,5-a]pyridines.
Esterification and Amidation: Once the carboxylic acid is formed, it can be readily converted into esters or amides using standard coupling chemistry.
Amidation: Carboxylic acids on the imidazopyridine scaffold can be coupled with various amines to form amides. nih.gov Common coupling agents like HATU or PyBOP are effective for this transformation. nih.gov The reaction of an imidazopyridine carboxylic acid with an amine in the presence of a coupling agent and a base like DIPEA leads to the formation of the corresponding carboxamide derivative. nih.govrsc.org A variety of coupling agents can facilitate this, including those based on pyridazinone structures. lookchemmall.com
Esterification: Standard esterification methods, such as Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions, can be employed to produce the corresponding esters. The synthesis of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has been achieved via cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate, demonstrating direct ester formation during ring synthesis. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 3 Ethylsulfanyl Imidazo 1,5 a Pyridine Derivatives
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For imidazo[1,5-a]pyridine (B1214698) derivatives, it provides crucial information on elemental composition and fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine, with a molecular formula of C₉H₁₀N₂S, the theoretical exact mass of the neutral molecule is 178.0565 g/mol . biosynth.com
When analyzed using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The calculated exact mass for this ion is 179.0637. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision (typically within 5 ppm), allowing for the confident determination of the elemental formula. nih.gov For instance, HRMS analysis of a related compound, 3-methyl-1-phenylimidazo[1,5-a]pyridine, showed the found value (209.1073) to be in excellent agreement with the calculated value for its protonated form, C₁₄H₁₃N₂ [M+H]⁺ (209.1073). nih.gov This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| Neutral Molecule [M] | C₉H₁₀N₂S | 178.0565 |
| Protonated Molecule [M+H]⁺ | C₉H₁₁N₂S⁺ | 179.0637 |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a molecule, providing valuable insights into its structural connectivity. The protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
For protonated this compound ([M+H]⁺, m/z 179.06), the fragmentation is expected to be dictated by the imidazo[1,5-a]pyridine core and the ethylsulfanyl substituent. Studies on analogous heterocyclic systems suggest that the most probable fragmentation pathways involve the cleavage of the substituent group. nih.gov A characteristic fragmentation for 3-phenoxy imidazo[1,2-a]pyridines involves the homolytic cleavage of the C-O bond. nih.gov Similarly, for the ethylsulfanyl derivative, key fragmentations would likely involve the C-S bond.
Proposed primary fragmentation pathways include:
Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion at m/z 150.03, corresponding to the [M+H-C₂H₅]⁺ species.
Loss of ethene (C₂H₄): A common fragmentation for ethyl thioethers, this pathway leads to a fragment ion at m/z 151.04, corresponding to [M+H-C₂H₄]⁺.
Cleavage of the imidazo[1,5-a]pyridine core: Subsequent fragmentation of the heterocyclic ring system would produce further diagnostic ions.
Table 2: Proposed Key Fragment Ions in ESI-MS/MS of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
| 179.06 | Ethyl radical (•C₂H₅) | C₇H₅N₂S⁺ | 150.03 |
| 179.06 | Ethene (C₂H₄) | C₇H₇N₂S⁺ | 151.04 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic structure and photophysical properties of a molecule, which are particularly relevant for the highly fluorescent imidazo[1,5-a]pyridine scaffold.
Imidazo[1,5-a]pyridine and its derivatives exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are typically attributed to π → π* and n → π* electronic transitions within the aromatic heterocyclic system. researchgate.net The precise position and intensity of these absorption bands (λ_max) are influenced by the nature and position of substituents on the imidazo[1,5-a]pyridine core. Generally, these compounds display absorption bands in the 250 to 390 nm range. researchgate.netresearchgate.net The introduction of the ethylsulfanyl group at the 3-position is expected to modulate the electronic properties and thus the absorption spectrum compared to the unsubstituted parent compound.
The imidazo[1,5-a]pyridine nucleus is well-regarded as a versatile and luminescent scaffold, with derivatives often displaying intense fluorescence. rsc.orgmdpi.com These compounds have garnered significant attention for their potential use as emitters in optoelectronic devices, sensors, and for bioimaging. rsc.org The emission properties are highly tunable by modifying the substituents on the heterocyclic core. researchgate.net
A defining characteristic of many imidazo[1,5-a]pyridine derivatives is their large Stokes shift, which is the difference in wavelength between the maxima of the absorption and emission spectra (λ_em - λ_abs). mdpi.com The emission for this class of compounds typically falls within the blue-green region of the visible spectrum, often between 450 nm and 530 nm. rsc.org
Large Stokes shifts, frequently exceeding 100-150 nm, are a particularly advantageous feature. rsc.org In some specifically designed probes, Stokes shifts as large as 174 nm or even 460 nm have been reported. mdpi.comnih.gov A significant separation between absorption and emission peaks minimizes spectral overlap and reduces issues related to self-absorption and inner filter effects, which is highly desirable for applications in fluorescence-based sensing and imaging.
Table 3: Representative Photophysical Data for Imidazo[1,5-a]pyridine Derivatives
| Compound Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| Generic Imidazo[1,5-a]pyridine | ~350-400 | ~450-530 | ~100-150 | >5000 |
| IPY-SO₂ Probe | 366 | 540 | 174 | ~8900 |
| FRET-based Probe | 380 | 760 | 460 | ~14800 |
Fluorescence Spectroscopy for Luminescent Properties
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a critical parameter for characterizing the emission efficiency of a fluorophore. For imidazo[1,5-a]pyridine derivatives, these values are typically determined using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate. The quantum yield is calculated by comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.
Substituents on the imidazo[1,5-a]pyridine core significantly influence the fluorescence quantum yield. For instance, a series of 1,3-disubstituted imidazo[1,5-a]pyridines has been shown to exhibit quantum yields in the range of 0.17 to 0.51. researchgate.net In another study, the introduction of different functional groups led to quantum yields in acetonitrile (B52724) solution that varied from as low as 2% to as high as 44%. unito.it The position of these substituents plays a crucial role; for example, substitution at the para position of a 3-phenyl-1-phenylH-imidazo[1,5-a]pyridine core has been shown to dramatically increase the quantum yield compared to other substitution patterns. unito.it
Furthermore, the aggregation state of these molecules can also impact their emissive properties. An aggregation-induced emissive probe incorporating a 1-(pyridine-2-yl)imidazo[1,5-a]pyridine arm displayed a fluorescence quantum yield of approximately 23%. researchgate.net In some cases, the quantum yield in the solid state can be remarkably high, with one derivative exhibiting a quantum yield of 93.6%. rsc.org The tunability of the quantum yield through synthetic modification makes these compounds highly attractive for various applications, including the development of fluorescent probes. mdpi.com
Table 1: Fluorescence Quantum Yields of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative Class | Solvent/State | Quantum Yield (ΦF) |
|---|---|---|
| 1,3-disubstituted imidazo[1,5-a]pyridines | Solution | 0.17–0.51 |
| Substituted imidazo[1,5-a]pyridines | Acetonitrile | 0.02–0.44 |
| Aggregation-induced emissive probe | Aggregates | ~0.23 |
| BPy-FL fluorophore | Solid State | 0.936 |
Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements
Time-resolved fluorescence spectroscopy is employed to measure the fluorescence lifetime (τ) of excited-state molecules, providing insights into their dynamic behavior. For imidazo[1,5-a]pyridine derivatives, fluorescence lifetimes are often determined using time-correlated single-photon counting (TCSPC).
Studies on various imidazo[1,5-a]pyridine derivatives have revealed a notable consistency in their fluorescence lifetimes, which generally fall within the range of 2 to 8 nanoseconds. mdpi.com This uniformity is attributed to the similar nature of the excited state across these heterocyclic scaffolds. mdpi.com For example, specific monomeric species of imidazo[1,5-a]pyridine have been reported to have lifetimes of 5.8 ns and 4.6 ns. mdpi.com Another class of related luminescent compounds, boron dipyrromethene (BODIPY) derivatives, which are also known for their high quantum yields, exhibit fluorescence lifetimes in the range of 1–10 ns. uninsubria.it
The fluorescence lifetime is a key parameter in various applications, such as fluorescence lifetime imaging (FLIM), where it can provide information about the local environment of the fluorophore. The consistent and relatively long lifetimes of imidazo[1,5-a]pyridine derivatives make them suitable candidates for such advanced imaging techniques.
Table 2: Fluorescence Lifetimes of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative Class | Method | Lifetime (τ) (ns) |
|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | TCSPC | 2–8 |
| Monomeric imidazo[1,5-a]pyridine 1 | TCSPC | 5.8 |
| Monomeric imidazo[1,5-a]pyridine 5 | TCSPC | 4.6 |
| Boron dipyrromethene (BODIPY) derivatives | Not Specified | 1–10 |
X-ray Crystallography for Solid-State Structural Elucidation
For instance, the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation reveals that the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar, with dihedral angles of 0.89 (18)° and 0.78 (17)° for the two crystallographically non-equivalent cations. nih.govresearchgate.net The N/C—C bond distances within the imidazolium entity typically range from 1.352 (4) to 1.400 (4) Å. nih.gov In this particular structure, the pendant pyridyl rings are twisted with respect to the plane of the imidazo[1,5-a]pyridinium core. nih.govresearchgate.net
In another example, the molecular structures of (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione) and the corresponding lactam, (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one), have been confirmed by single-crystal X-ray methods. researchgate.net In the thione derivative, the C1-S bond length is 1.684(2) Å, while in the lactam, the C1=O bond length is 1.235(3) Å, clearly indicating a double bond character. researchgate.net These structures can associate via N–H···O hydrogen bonds in the solid state. researchgate.net
Furthermore, the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde shows that the imidazo–pyridine (B92270) fused ring system is nearly planar. iucr.org The crystal packing is stabilized by C—H···O and C—H···F hydrogen bonds, creating a three-dimensional network. iucr.org A Hirshfeld surface analysis of this structure indicates that H···H, H···C/C···H, H···O/O···H, and H···F/F···H interactions are the most significant contributors to the crystal packing. iucr.org These examples collectively highlight the planarity of the imidazo[1,5-a]pyridine core and the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in defining the solid-state architecture of its derivatives. nih.goviucr.org
Table 3: Crystallographic Data for Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| [2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium]₂[MnCl₄] | Monoclinic | P2₁/c | Fused rings are virtually coplanar; pendant pyridyl ring is twisted. |
| (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione) | Not specified | Not specified | C1-S bond length of 1.684(2) Å. |
| (8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one) | Orthorhombic | Pbca | C1=O bond length of 1.235(3) Å; molecules associate via N–H···O hydrogen bonds. |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | Monoclinic | P2₁/n | Fused ring system is nearly planar; packing stabilized by C—H···O and C—H···F hydrogen bonds. |
Theoretical and Computational Chemistry Studies of 3 Ethylsulfanyl Imidazo 1,5 a Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine. These methods allow for the detailed examination of its ground and excited state properties.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and ground state energies of molecules. nih.gov For imidazo[1,5-a]pyridine (B1214698) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G(d,p), are utilized to predict the most stable conformation. nih.gov The optimization process yields crucial information on bond lengths, bond angles, and dihedral angles.
Structural analysis of the imidazo[1,5-a]pyridine core reveals a slight bond length alternation, which is in excellent agreement with DFT-optimized structures. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) analysis often yields positive values for both the imidazole (B134444) and pyridine (B92270) rings, indicating partial conjugation within these regions of the molecule. nih.gov
Table 1: Representative Calculated Bond Lengths and Angles for an Imidazo[1,5-a]pyridine Core (Note: This table is illustrative and based on general findings for the imidazo[1,5-a]pyridine scaffold, not specifically for the 3-(Ethylsulfanyl) derivative.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1-N2 | 1.353 |
| Bond Length (Å) | N2-C3 | 1.390 |
| Bond Length (Å) | C3-C3a | 1.383 |
| Bond Length (Å) | C3a-N4 | 1.347 |
| Bond Length (Å) | N4-C5 | 1.375 |
| Bond Length (Å) | C5-C6 | 1.380 |
| Bond Length (Å) | C6-C7 | 1.390 |
| Bond Length (Å) | C7-C8 | 1.370 |
| Bond Length (Å) | C8-C8a | 1.400 |
| Bond Length (Å) | C8a-N4 | 1.360 |
| Bond Angle (°) | C1-N2-C3 | 108.0 |
| Bond Angle (°) | N2-C3-C3a | 109.0 |
| Bond Angle (°) | C3-C3a-N4 | 107.0 |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the excited state properties of molecules, including their electronic absorption and emission spectra. nih.govresearchgate.net For imidazo[1,5-a]pyridine derivatives, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.netuninsubria.it
These calculations have shown that the main electronic transitions in many imidazo[1,5-a]pyridine derivatives are of an intra-ligand transition (¹ILT) nature. nih.govuninsubria.it The absorption spectra of these compounds typically display two main bands, one in the shorter wavelength UV region attributed to π-π* transitions involving the entire molecule, and a broader, less intense band at longer wavelengths resulting from a mix of π-π* and intramolecular charge-transfer (¹ICT) transitions. nih.gov The calculated electronic absorption spectra obtained by the TD-DFT method generally show good correlation with experimental data. rsc.orgresearchgate.net
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Imidazo[1,5-a]pyridine (Note: This table is a representative example and does not correspond to this compound.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 348 | 0.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 250 | 0.45 | HOMO → LUMO+1 (92%) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and optical properties of a molecule. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov
For imidazo[1,5-a]pyridine derivatives, the HOMO is often spread over the imidazo[1,5-a]pyridine core and any electron-donating substituents, while the LUMO is primarily located on the imidazo[1,5-a]pyridine nucleus itself. nih.gov The HOMO-LUMO energy gap can be correlated with the electronic properties of substituents on the heterocyclic ring. nih.gov For instance, a linear correlation has been observed between the HOMO-LUMO energy gap of certain imidazo[1,5-a]pyridine derivatives and the Hammett constants of the substituents. nih.gov This relationship allows for the fine-tuning of the molecule's photophysical properties. nih.gov
Table 3: Representative HOMO and LUMO Energies and Energy Gap for an Imidazo[1,5-a]pyridine Derivative (Note: The values presented are for illustrative purposes and are not specific to this compound.)
| Orbital | Energy (eV) |
| HOMO | -6.03 |
| LUMO | -1.61 |
| Energy Gap (ΔE) | 4.42 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides valuable tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.
Understanding the mechanism of formation of the imidazo[1,5-a]pyridine scaffold is crucial for optimizing synthetic routes. Computational methods can be employed to explore potential reaction pathways and identify the transition states connecting reactants, intermediates, and products. For instance, in the synthesis of certain imidazo[4,5-b]pyridine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate global and local reactivities. uctm.edu
The inclusion of solvent effects is critical for accurate computational predictions of molecular properties and reaction energetics in solution. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model where the solvent is treated as a continuous dielectric medium. wikipedia.orgnih.gov This approach allows for the calculation of solvation energies and the optimization of molecular geometries in the presence of a solvent.
Studies on related heterocyclic systems have shown that the PCM model can effectively capture the influence of the solvent on molecular properties. nih.gov For instance, in the study of imidazo[1,2-a]pyridine-based dyes, solvent effects on the excited-state intramolecular proton transfer (ESIPT) process were investigated using theoretical methods. tandfonline.com The choice of solvent can significantly impact the relative energies of different species and the heights of activation barriers, thereby influencing reaction rates and equilibria.
Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)
Currently, there are no published studies detailing the theoretical prediction and interpretation of spectroscopic data specifically for this compound. Computational chemistry approaches, particularly DFT, are routinely used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). semanticscholar.orgnih.gov These calculations would typically involve optimizing the molecular geometry of this compound and then performing the relevant calculations using a suitable level of theory and basis set. nih.govnih.gov The predicted spectra would then be compared with experimental data, if available, to confirm the structure and assign spectral features. Without such dedicated studies, no data tables of predicted spectroscopic values can be presented.
Molecular Dynamics Simulations for Conformational Analysis
There is no evidence in the scientific literature of molecular dynamics simulations having been performed to analyze the conformational behavior of this compound. A conformational analysis via MD simulations would provide insights into the flexibility of the ethylsulfanyl group and its orientation relative to the imidazo[1,5-a]pyridine ring system. This would involve setting up a simulation box with the molecule, typically in a solvent, and running the simulation for a sufficient time to sample the conformational space. The resulting trajectory would then be analyzed to identify stable conformers and the energetic barriers between them. The absence of such research means that a detailed discussion of the conformational preferences of this specific molecule is not possible at this time.
Applications and Broader Research Impact of 3 Ethylsulfanyl Imidazo 1,5 a Pyridine Derivatives in Chemical Synthesis and Materials Science
Ligand Design for Coordination Chemistry
The inherent nitrogen-rich structure of the imidazo[1,5-a]pyridine (B1214698) core makes its derivatives prime candidates for use as ligands in coordination chemistry. They can coordinate to a wide array of metal centers, leading to complexes with tailored electronic, catalytic, and photophysical properties.
Derivatives of imidazo[1,5-a]pyridine are widely employed as N-donor ligands, forming stable complexes with a variety of transition metals. When substituted at the 1-position with a pyridine (B92270) ring, for example, they function as effective N,N-bidentate chelating agents, analogous to classic ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. nih.govmdpi.com This chelating ability allows them to coordinate with metals such as zinc(II), palladium(II), platinum(II), nickel(II), and manganese(II). mdpi.comnih.gov
The coordination chemistry of these ligands is diverse, leading to various geometries, including tetrahedral and octahedral complexes. mdpi.commdpi.com The resulting metal complexes have found applications in fields ranging from the development of coordination polymers to catalysis. mdpi.comresearchgate.net The imidazo[1,5-a]pyridine framework is versatile, capable of coexisting with a wide range of other ligands, from soft donors like phosphines to hard donors like oxygen and other nitrogen ligands. organic-chemistry.org The introduction of substituents, such as the ethylsulfanyl group at the 3-position, can modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complex.
A significant area of research for imidazo[1,5-a]pyridine derivatives is their use in luminescent coordination compounds. The parent heterocyclic system is often highly fluorescent, and this property can be enhanced and tuned upon complexation with metal ions. researchgate.net Zinc(II) complexes, in particular, have been extensively studied. mdpi.comresearchgate.net
Coordination to a metal center like Zn(II) often induces a conformational rigidification of the ligand, which can lead to a significant increase in the fluorescence quantum yield and a hypsochromic (blue) shift in the emission spectrum compared to the free ligand. mdpi.comresearchgate.net These complexes typically exhibit intense blue fluorescence and are characterized by large Stokes shifts, a desirable property that minimizes self-absorption in optical applications. mdpi.commdpi.com The stoichiometry of the complex—whether it is a mono-, bis-, or tris-chelate—also plays a crucial role in its photophysical properties, allowing for fine-tuning of the emission characteristics for specific applications. mdpi.com
| Complex | Emission Max (λem) in CH2Cl2 | Quantum Yield (ΦF) in CH2Cl2 | Stokes Shift (nm) |
| Ligand (L)* | 463 nm | 19% | 79 nm |
| [Zn(L)Cl2] (mono-chelate) | 440 nm | 33% | 56 nm |
| [Zn(L)(NO3)2] (mono-chelate) | 441 nm | 32% | 57 nm |
| [Zn(L)2(ClO4)2] (bis-chelate) | 438 nm | 29% | 55 nm |
| Zn(L)32 (tris-chelate) | 438 nm | 29% | 55 nm |
*L = 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine. Data sourced from mdpi.com.
Imidazo[1,5-a]pyridine derivatives are valuable precursors for the synthesis of a specific class of N-heterocyclic carbenes (NHCs), known as imidazo[1,5-a]pyridin-3-ylidenes (ImPy or IPCs). oup.com These NHCs are generated from their corresponding imidazo[1,5-a]pyridinium salt precursors, which can be synthesized efficiently through one-pot, three-component coupling reactions. organic-chemistry.orgacs.orgacs.org
As ligands, ImPy NHCs are strong σ-donors and possess a unique, rigid, and tunable steric environment that makes them highly effective in homogeneous catalysis. nih.govacs.org They have been successfully incorporated into palladium, nickel, and rhodium catalyst systems. mdpi.comnih.govacs.org These catalysts have shown high activity in a range of important organic transformations, including Suzuki-Miyaura cross-coupling reactions, the challenging C–NO2 activation for cross-coupling of nitroarenes, and the highly enantioselective hydrosilylation of ketones. nih.govacs.orgrsc.org Furthermore, nickel(II) complexes bearing pyridine-chelated ImPy ligands have been developed as catalysts for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant process for carbon capture and utilization. mdpi.com
Organic Electronic and Photonic Materials
The favorable photophysical properties and charge-transport characteristics of the imidazo[1,5-a]pyridine scaffold have led to its exploration in the field of organic electronics and photonics. These compounds serve as core components in devices that rely on the manipulation of light and charge at the molecular level.
Derivatives of imidazo[1,5-a]pyridine have emerged as promising materials for use in organic light-emitting diodes (OLEDs). researchgate.net Their inherent high fluorescence quantum yields and thermal stability make them suitable for use as emitter molecules. uni-giessen.detandfonline.com Researchers have successfully incorporated these compounds into multilayer OLEDs, where they function as greenish-yellow or deep-blue emitters. tandfonline.comnih.gov
The performance of OLEDs using these emitters can be quite high. For instance, a solution-processed OLED using an imidazo[1,5-a]pyridine-anthracene fluorophore as the emitter achieved notable efficiency metrics. tandfonline.com The potential for these materials also extends to organic thin-layer field-effect transistors (FETs), where their ordered packing and electronic properties could facilitate charge transport. incemc.ro
| Device Parameter | Performance Metric |
| Luminous Efficiency | 4.4 cd A⁻¹ |
| Power Efficiency | 2.2 lm W⁻¹ |
| External Quantum Efficiency (EQE) | 3.2% |
| Turn-on Voltage | 7 V |
| CIE Coordinates | (0.34, 0.45) |
Performance data for a solution-processed OLED with an Imidazo[1,5-a]pyridine-based emitter. Data sourced from tandfonline.com.
The imidazo[1,5-a]pyridine scaffold is a versatile platform for the design of advanced fluorescent dyes and probes. mdpi.comdntb.gov.uaresearchgate.net These molecules are characterized by their chemical and photophysical stability, large Stokes shifts, and emission properties that can be tuned by chemical modification. mdpi.comnih.gov This tunability allows for the creation of materials with specific functions.
For example, by incorporating electron-donating and electron-accepting groups, imidazo[1,5-a]pyridine derivatives have been designed as donor-π-acceptor (D–π–A) dyes that exhibit strong intramolecular charge transfer (ICT). rsc.orgacs.org This property leads to significant solvatochromism, where the emission color changes with the polarity of the environment. This behavior has been harnessed to create fluorescent probes for sensing applications, including the detection of pH changes and specific ions like sulfite (B76179) and hydrogen sulfide. nih.govrsc.orgrsc.org Their strong emission in the solid state has also led to their use in applications such as anticounterfeiting inks and materials for fabricating white LEDs. rsc.org
Down-Shifting Conversion Applications
Derivatives of the imidazo[1,5-a]pyridine core are recognized for their potential in luminescent down-shifting (LDS) applications. researchgate.net LDS materials absorb higher-energy photons (like UV or blue light) and re-emit them at a lower energy (longer wavelength), a process valuable for enhancing the efficiency of photovoltaic devices and in lighting technologies.
Research into trifluoromethylated imidazo[1,5-a]pyridine derivatives has demonstrated that the photophysical properties of these compounds can be precisely controlled by the strategic placement of substituents on the heterocyclic nucleus. researchgate.net This control allows for the tuning of quantum yields and the achievement of a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is particularly beneficial as it minimizes re-absorption of the emitted light, enhancing the material's efficiency. researchgate.net These fluorophores have been successfully dispersed in transparent polyurethane resins, creating low-cost luminescent materials for down-shifting conversion. researchgate.net By optimizing the chemical structure, researchers can prevent aggregation and improve photophysical properties, leading to the development of effective luminescent coatings for commercial photodiodes. researchgate.net
Photophysical Properties of Substituted Imidazo[1,5-a]pyridine Derivatives for LDS Applications
| Parameter | Observation in Acetonitrile (B52724) Solution | Observation in Polymeric Matrix | Key Feature |
|---|---|---|---|
| Quantum Yield (Φ) | Tunable from 13% to 39% | Tunable from 10% to 58% | Large Stokes Shift (>5000 cm-1) |
Development of Chemical Sensors and Chemodosimeters
The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it an excellent platform for the development of chemical sensors and chemodosimeters. researchgate.netnih.gov These molecules can be designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon interaction with a specific analyte.
An example of this application is the creation of an imidazo[1,5-a]pyridine-derived fluorescent sensor, designated IPD-SFT, for the selective and rapid detection of sulfite. nih.gov This sensor was developed as part of a toolset for detecting various sulfur-containing species, leveraging the same core fluorophore for recognizing biothiols, H₂S, and PhSH. nih.gov The IPD-SFT sensor is distinguished by its structural novelty, a large Stokes shift of 130 nm, and an exceptionally rapid response time of less than one minute. nih.gov Its high selectivity allows it to detect sulfite without interference from other sulfur-containing compounds. nih.gov The compact and emissive nature of the imidazo[1,5-a]pyridine core makes it a suitable candidate for various sensing applications, including as probes for cellular membranes. nih.gov
Characteristics of an Imidazo[1,5-a]pyridine-Based Sulfite Sensor
| Sensor Designation | Target Analyte | Response Time | Stokes Shift | Key Advantage |
|---|---|---|---|---|
| IPD-SFT | Sulfite | < 1 minute | 130 nm | High selectivity over other sulfur species |
Building Blocks and Scaffolds in Target-Oriented Chemical Synthesis
The imidazo[1,5-a]pyridine nucleus is a versatile building block in target-oriented synthesis due to its stable aromatic structure and multiple sites for functionalization. nih.govnih.gov This scaffold serves as a foundational element for constructing more complex molecules with desired chemical and biological properties. nih.gov Its presence in a wide range of bioactive compounds underscores its importance in medicinal chemistry and drug discovery. nih.gov
The structure of 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine offers several avenues for the synthesis of fused tricyclic systems. The existing bicyclic core can be elaborated by constructing an additional ring through annulation reactions. Synthetic strategies often involve multicomponent reactions that efficiently assemble complex heterocyclic systems in a single step. For instance, methods developed for the synthesis of fused imidazo[1,2-a]pyridines demonstrate how readily available starting materials can be transformed into complex tetracyclic systems through one-pot procedures. beilstein-journals.org Similar principles can be applied to the imidazo[1,5-a]pyridine core, where the nitrogen atoms and substituted carbon positions can act as reactive handles for cyclization reactions, leading to novel tricyclic frameworks.
The this compound scaffold allows for extensive diversification through various functional group interconversions. The ability to modify the core structure is crucial for creating libraries of compounds for screening and for fine-tuning the properties of a lead molecule.
A clear example of this is the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. nih.gov This process involves a sequence of reactions starting with the functionalization of the imidazo[1,5-a]pyridine core. The key steps include iodination at a specific position on the ring, followed by a palladium-catalyzed cross-coupling phosphination reaction. nih.gov This multi-step synthesis demonstrates how the core can be systematically modified to install new functional groups, in this case, a phosphine (B1218219) ligand useful in catalysis. nih.gov
Furthermore, knowledge from the closely related imidazo[1,2-a]pyridine (B132010) system suggests a wide range of potential transformations. mdpi.com Techniques such as visible light-induced C-H functionalization have been used to introduce formyl, alkoxycarbonyl, and aryl groups onto the imidazo[1,2-a]pyridine ring. mdpi.com These methodologies could likely be adapted for the this compound scaffold to generate a diverse array of derivatives with unique functionalities.
Potential Functional Group Interconversions for Diversification
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Palladium-Catalyzed Phosphination | Iodination, then Pd catalyst + Phosphine source | Phosphine (-PR₂) | Catalyst Ligands |
| C-H Formylation | Visible light, photocatalyst, TMEDA | Formyl (-CHO) | Synthetic Intermediate |
| C-H Alkoxycarbonylation | Visible light, photocatalyst, Carbazates | Ester (-COOR) | Derivatization Handle |
| C-H Arylation | Photocatalyst, Aryl source | Aryl (-Ar) | Modifying Electronic Properties |
Future Research Directions and Perspectives in 3 Ethylsulfanyl Imidazo 1,5 a Pyridine Chemistry
Innovations in Green Chemistry Approaches for Synthesis
Future synthetic strategies for 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine are expected to align with the principles of green chemistry. This involves the development of protocols that are more environmentally benign and efficient. Research will likely focus on minimizing waste, reducing the use of hazardous reagents, and employing milder reaction conditions.
Key areas for innovation include:
Metal-Free Catalysis: Exploring synthetic routes that avoid heavy metal catalysts is a significant trend. For instance, methods utilizing BF3·Et2O as a catalyst for denitrogenative transannulation of pyridotriazoles with nitriles could be adapted. organic-chemistry.org Iron-catalyzed C-H amination in green solvents like anisole, with water as the only byproduct, presents another promising avenue. organic-chemistry.org
One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple bonds are formed in a single operation enhances efficiency and reduces waste. Three-component coupling reactions of picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions are already used for the parent scaffold and could be tailored for the synthesis of the target compound. organic-chemistry.org
Use of Greener Solvents and Oxidants: The replacement of traditional volatile organic compounds with greener alternatives is crucial. Additionally, the use of molecular oxygen as a clean oxidant, as seen in some copper-catalyzed reactions for imidazo[1,5-a]pyridine (B1214698) synthesis, is a desirable approach. organic-chemistry.org
| Green Chemistry Approach | Potential Application for this compound Synthesis | Reference |
| Metal-Free Catalysis | Adaptation of BF3·Et2O-catalyzed transannulation reactions. | organic-chemistry.org |
| C-H Amination | Use of iron catalysts in environmentally friendly solvents like anisole. | organic-chemistry.org |
| Multi-Component Reactions | Development of three-component couplings involving sulfur-containing reactants. | organic-chemistry.org |
| Green Oxidants | Employment of O2 in copper-catalyzed oxidative dehydrogenation processes. | organic-chemistry.org |
Exploration of Novel Reactivity Pathways and Transformations
The future of this compound chemistry will also involve a deeper exploration of its reactivity. The presence of the sulfur-containing substituent offers unique opportunities for chemical transformations that are not available to the unsubstituted parent ring.
Future research could focus on:
Functionalization of the Sulfanyl (B85325) Group: The ethylsulfanyl group can be a handle for further molecular elaboration. Oxidation of the sulfur to sulfoxide (B87167) or sulfone could modulate the electronic properties and biological activity of the molecule.
C-H Functionalization: Direct functionalization of the C-H bonds on the imidazo[1,5-a]pyridine core is a powerful tool for creating molecular diversity. Developing selective C-H activation methods for this specific derivative will be a key research area.
Photocatalysis and Electrosynthesis: The use of light and electricity to drive chemical reactions offers sustainable and often novel reaction pathways. Investigating the photochemical and electrochemical behavior of this compound could lead to new synthetic transformations.
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry will play an increasingly important role in the rational design of novel this compound derivatives. In silico studies can predict molecular properties and guide synthetic efforts, saving time and resources.
Future computational work may include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov
Molecular Docking and Dynamics: For applications in medicinal chemistry, computational docking can predict the binding of derivatives to biological targets. nih.govresearchgate.net Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build models that correlate the structural features of a series of derivatives with their biological activity or material properties, aiding in the design of more potent or efficient compounds.
Expansion of Applications in Emerging Materials Technologies
While imidazo[1,5-a]pyridines are known for their biological activity, their unique electronic and photophysical properties also make them attractive for applications in materials science. ukzn.ac.zanih.gov The introduction of the ethylsulfanyl group can further tune these properties.
Potential future applications in materials technology include:
Organic Light-Emitting Diodes (OLEDs): Imidazo[1,5-a]pyridine derivatives are known for their luminescence, making them potential candidates for use as emitters in OLEDs. nih.gov The sulfur atom in this compound could enhance intersystem crossing, leading to efficient phosphorescent materials.
Sensors: The imidazo[1,5-a]pyridine scaffold can act as a chelating ligand for metal ions. nih.gov The sulfur atom in the ethylsulfanyl group could provide an additional coordination site, making derivatives of this compound potential chemosensors for specific metal ions.
Conducting Polymers: The conjugated structure of the imidazo[1,5-a]pyridine ring system suggests that polymers incorporating this moiety could have interesting conducting properties. ukzn.ac.za
| Potential Application | Role of this compound | Reference |
| OLEDs | Emitter material with tunable photophysical properties. | nih.gov |
| Chemosensors | Ligand for the selective detection of metal ions. | nih.gov |
| Conducting Polymers | Monomeric unit for the synthesis of novel conducting materials. | ukzn.ac.za |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Studies
A holistic approach that combines synthesis, spectroscopy, and theoretical calculations will be essential for a comprehensive understanding of this compound and its derivatives. This synergy will accelerate the discovery and development of new applications.
Future research should integrate:
Synthesis of Novel Derivatives: The synthesis of a library of derivatives with systematic variations in their structure will provide a basis for structure-property relationship studies.
Advanced Spectroscopic Characterization: The use of advanced spectroscopic techniques, such as 2D NMR, X-ray crystallography, and ultrafast transient absorption spectroscopy, will provide detailed insights into the molecular structure and excited-state dynamics.
Computational Modeling: Theoretical calculations will be used to rationalize experimental findings and to predict the properties of yet-to-be-synthesized molecules, creating a feedback loop that guides further synthetic efforts. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries and innovations in both fundamental chemistry and applied sciences.
Q & A
Basic: What are the primary synthetic routes for 3-(Ethylsulfanyl)imidazo[1,5-a]pyridine?
The synthesis typically involves cyclization or cross-coupling strategies. For imidazo[1,5-a]pyridine scaffolds, a common approach starts with 2-aminopyridine derivatives. Ethylsulfanyl group introduction may occur via nucleophilic substitution using ethyl mercaptan or via palladium-catalyzed coupling. For example, palladium-catalyzed C–S bond formation using ligands like DIPPF (1,10-bis(diisopropylphosphino)ferrocene) optimizes regioselectivity . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can also be adapted for triazole-fused analogs, though modifications are needed for sulfur incorporation .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths/angles (e.g., Cd complex studies show distorted square pyramidal geometries with bond deviations <0.05 Å from CSD averages) .
- NMR spectroscopy : and NMR identify substituent environments (e.g., ethylsulfanyl protons resonate at δ 1.2–1.4 ppm, while pyridine protons appear downfield at δ 7.5–8.5 ppm) .
- FT-IR/Raman : Detect functional groups (e.g., C–S stretch at ~650 cm) .
Basic: How does the ethylsulfanyl group influence reactivity and bioactivity?
The ethylsulfanyl group enhances nucleophilic substitution potential at the 3-position due to sulfur’s electron-donating resonance effects. In bioactivity, it may improve lipophilicity and membrane permeability, as seen in imidazo[1,5-a]pyridine-based CB2 agonists where substituents modulate receptor affinity . However, metabolic stability can be a concern, requiring structural optimization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) with DIPPF ligands enhance cross-coupling efficiency (>80% yield) .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with NaH or KCO minimize side reactions in nucleophilic substitutions .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol removes unreacted precursors .
Advanced: What intermolecular interactions dominate in crystalline forms of this compound?
- π-π stacking : Aromatic rings (imidazo[1,5-a]pyridine and pyridine) stack at 3.20–3.40 Å distances, comparable to CSD averages .
- Hydrogen bonding : O–H⋯Cl and O–H⋯O interactions (2.8–3.0 Å) stabilize crystal networks in hydrated complexes .
- C–H⋯π contacts : Contribute to lattice stability, particularly in non-polar solvents .
Advanced: How are biological activity assays designed for this compound?
- Antibacterial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Anticancer assays : Cell viability via MTT assay (e.g., IC determination in prostate cancer cells) .
- Enzyme inhibition : Fluorescence polarization assays for targets like PI3K or thromboxane A2 synthetase .
Advanced: How can metabolic stability be improved via structural modifications?
Scaffold-hopping strategies, such as replacing imidazo[1,2-a]pyrimidine with imidazo[1,5-a]pyridine, reduce aldehyde oxidase (AO) metabolism. For example, substituting the metabolically labile carbon adjacent to nitrogen mitigates rapid clearance .
Advanced: How to resolve contradictions in reported bioactivity data?
- Purity validation : Use HPLC-MS (>95% purity) to exclude batch variability .
- Assay standardization : Control for cell line passage number, serum concentration, and incubation time .
- Structural analogs : Compare derivatives (e.g., HIMP vs. EtOP in anti-AR activity) to identify substituent effects .
Advanced: What are the fluorescence properties of this compound, and how are they applied?
Imidazo[1,5-a]pyridines exhibit blue emission (450–470 nm) with large Stokes shifts (>100 nm), ideal for OLEDs. Time-dependent DFT combined with spectroscopy (e.g., ReL(CO)Cl complexes) reveals ligand-to-metal charge transfer (LMCT) states, enabling tunable emission .
Methodological: How to address variability in synthetic yields across studies?
- DoE (Design of Experiments) : Screen temperature (80–120°C), catalyst loading (5–10 mol%), and solvent ratios to identify robust conditions .
- Kinetic monitoring : In situ FT-IR tracks intermediate formation, ensuring reaction completion .
- Reproducibility checks : Cross-validate with alternative routes (e.g., cyclization vs. cross-coupling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
